molecular formula C14H16N2O2S B11042376 2-(4-methylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide

2-(4-methylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide

Cat. No.: B11042376
M. Wt: 276.36 g/mol
InChI Key: SPNNTPSKXBQSHH-UHFFFAOYSA-N
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Description

2-(4-methylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide is an organic compound with a complex structure that includes a phenoxy group, a thiazole ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic aromatic substitution reaction, where 4-methylphenol reacts with an appropriate halide.

    Formation of the Acetamide Moiety: The final step involves the acylation of the amine group on the thiazole ring with an acetic acid derivative, such as acetyl chloride or acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The phenoxy and thiazole rings can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a catalyst like iron (Fe).

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-methylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound may serve as a lead compound for the development of new drugs. Its structure suggests potential activity as an antimicrobial or anticancer agent, given the presence of the thiazole ring, which is known for its biological activity.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical functionalities provided by the phenoxy and thiazole groups.

Mechanism of Action

The mechanism of action of 2-(4-methylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The thiazole ring could interact with metal ions or other biomolecules, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide: Similar structure but with a chlorine atom instead of a methyl group on the phenoxy ring.

    2-(4-methylphenoxy)-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]acetamide: Similar structure but with an ethyl group instead of a methyl group on the thiazole ring.

Uniqueness

The uniqueness of 2-(4-methylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide lies in its specific combination of functional groups, which can confer unique chemical and biological properties. The presence of both a phenoxy group and a thiazole ring in the same molecule allows for diverse interactions and reactivity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H16N2O2S

Molecular Weight

276.36 g/mol

IUPAC Name

2-(4-methylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide

InChI

InChI=1S/C14H16N2O2S/c1-10-3-5-13(6-4-10)18-8-14(17)15-7-12-9-19-11(2)16-12/h3-6,9H,7-8H2,1-2H3,(H,15,17)

InChI Key

SPNNTPSKXBQSHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NCC2=CSC(=N2)C

Origin of Product

United States

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